Cas no 10568-42-0 (5-hydroxy-2-(3-hydroxy-4-methoxy-phenyl)-7,8-dimethoxy-chromen-4-one)

5-Hydroxy-2-(3-hydroxy-4-methoxy-phenyl)-7,8-dimethoxy-chromen-4-one is a flavonoid derivative characterized by its distinct polyphenolic structure. This compound exhibits notable stability due to its methoxy and hydroxy substituents, which enhance its resistance to oxidative degradation. Its chromen-4-one core contributes to potential bioactivity, making it relevant in pharmacological and biochemical research. The presence of multiple functional groups allows for selective modifications, facilitating its use in structure-activity relationship studies. Analytical applications benefit from its well-defined spectral properties, including UV-Vis and NMR profiles, aiding in precise identification. The compound’s structural features suggest utility as a reference standard or intermediate in synthetic organic chemistry.
5-hydroxy-2-(3-hydroxy-4-methoxy-phenyl)-7,8-dimethoxy-chromen-4-one structure
10568-42-0 structure
商品名:5-hydroxy-2-(3-hydroxy-4-methoxy-phenyl)-7,8-dimethoxy-chromen-4-one
CAS番号:10568-42-0
MF:C18H16O7
メガワット:344.31544
MDL:MFCD12546746
CID:1159738
PubChem ID:46735347

5-hydroxy-2-(3-hydroxy-4-methoxy-phenyl)-7,8-dimethoxy-chromen-4-one 化学的及び物理的性質

名前と識別子

    • 5-hydroxy-2-(3-hydroxy-4-methoxy-phenyl)-7,8-dimethoxy-chromen-4-one
    • 4H-1-Benz<wbr>
    • 5-Hydroxy<wbr>
    • LogP
    • 5-Hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7,8-dimethoxy-4H-chromen- 4-one
    • MFCD12546746
    • SCHEMBL16894632
    • AKOS025213332
    • 10568-42-0
    • 5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7,8-dimethoxychromen-4-one
    • 5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7,8-dimethoxy-4H-chromen-4-one
    • 5-Hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7,8-dimethoxy-chromen-4-one
    • MDL: MFCD12546746
    • インチ: InChI=1S/C18H16O7/c1-22-13-5-4-9(6-10(13)19)14-7-11(20)16-12(21)8-15(23-2)17(24-3)18(16)25-14/h4-8,19,21H,1-3H3
    • InChIKey: KADUNFDKDISFGP-UHFFFAOYSA-N
    • ほほえんだ: COC1=C(C=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3O)OC)OC)O

計算された属性

  • せいみつぶんしりょう: 344.08958
  • どういたいしつりょう: 344.09
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 7
  • 重原子数: 25
  • 回転可能化学結合数: 4
  • 複雑さ: 520
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.9
  • トポロジー分子極性表面積: 94.4A^2

じっけんとくせい

  • 密度みつど: 1.388
  • ふってん: 611.158°C at 760 mmHg
  • フラッシュポイント: 225.535°C
  • 屈折率: 1.627
  • PSA: 94.45
  • LogP: 2.89700

5-hydroxy-2-(3-hydroxy-4-methoxy-phenyl)-7,8-dimethoxy-chromen-4-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB465415-500mg
5-Hydroxy-2-(3-hydroxy-4-methoxy-phenyl)-7,8-dimethoxy-chromen-4-one; .
10568-42-0
500mg
€439.00 2025-02-13
abcr
AB465415-250mg
5-Hydroxy-2-(3-hydroxy-4-methoxy-phenyl)-7,8-dimethoxy-chromen-4-one; .
10568-42-0
250mg
€319.00 2025-02-13
abcr
AB465415-500 mg
5-Hydroxy-2-(3-hydroxy-4-methoxy-phenyl)-7,8-dimethoxy-chromen-4-one; .
10568-42-0
500mg
€439.00 2023-04-21
abcr
AB465415-250 mg
5-Hydroxy-2-(3-hydroxy-4-methoxy-phenyl)-7,8-dimethoxy-chromen-4-one; .
10568-42-0
250mg
€319.00 2023-04-21
abcr
AB465415-100 mg
5-Hydroxy-2-(3-hydroxy-4-methoxy-phenyl)-7,8-dimethoxy-chromen-4-one; .
10568-42-0
100mg
€189.00 2023-04-21
abcr
AB465415-100mg
5-Hydroxy-2-(3-hydroxy-4-methoxy-phenyl)-7,8-dimethoxy-chromen-4-one; .
10568-42-0
100mg
€189.00 2025-02-13

5-hydroxy-2-(3-hydroxy-4-methoxy-phenyl)-7,8-dimethoxy-chromen-4-one 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Dimethylformamide
リファレンス
Ring isomerization of flavones. III. Synthesis of eupatorin, a flavone from Eupatorium semiserratum
Farkas, Lorand; et al, Chemische Berichte, 1969, 102(1), 112-17

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Cupric acetate ,  Hydrochloric acid Solvents: Diethyl ether ,  Methanol
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Dimethylformamide
リファレンス
Ring isomerization of flavones. III. Synthesis of eupatorin, a flavone from Eupatorium semiserratum
Farkas, Lorand; et al, Chemische Berichte, 1969, 102(1), 112-17

5-hydroxy-2-(3-hydroxy-4-methoxy-phenyl)-7,8-dimethoxy-chromen-4-one Preparation Products

5-hydroxy-2-(3-hydroxy-4-methoxy-phenyl)-7,8-dimethoxy-chromen-4-one 関連文献

5-hydroxy-2-(3-hydroxy-4-methoxy-phenyl)-7,8-dimethoxy-chromen-4-oneに関する追加情報

Chemical Profile of 5-hydroxy-2-(3-hydroxy-4-methoxy-phenyl)-7,8-dimethoxy-chromen-4-one (CAS No. 10568-42-0)

5-hydroxy-2-(3-hydroxy-4-methoxy-phenyl)-7,8-dimethoxy-chromen-4-one, identified by its CAS number 10568-42-0, is a naturally occurring flavonoid derivative with a complex structural framework. This compound belongs to the chromenone class, characterized by a benzopyranone core, which has garnered significant attention in pharmaceutical and biochemical research due to its diverse biological activities. The presence of multiple hydroxyl and methoxy substituents in its molecular structure contributes to its unique chemical properties and reactivity, making it a promising candidate for further exploration in drug development.

The chromenone scaffold of 5-hydroxy-2-(3-hydroxy-4-methoxy-phenyl)-7,8-dimethoxy-chromen-4-one exhibits remarkable pharmacological potential. Recent studies have highlighted its role as a potent antioxidant and anti-inflammatory agent, which is attributed to its ability to scavenge free radicals and modulate inflammatory pathways. The 7,8-dimethoxy and 3-hydroxy-4-methoxy phenyl groups play a crucial role in enhancing its bioactivity by improving solubility and binding affinity to target enzymes and receptors.

In the realm of medicinal chemistry, this compound has been extensively studied for its therapeutic applications. Research has demonstrated that 5-hydroxy-2-(3-hydroxy-4-methoxy-phenyl)-7,8-dimethoxy-chromen-4-one possesses anti-cancer properties by inducing apoptosis in various cancer cell lines. The hydroxyl groups within its structure are particularly important for these effects, as they facilitate interactions with cellular components involved in apoptosis signaling. Additionally, preliminary clinical trials have suggested that this compound may have neuroprotective effects, making it a potential candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

The synthesis of 5-hydroxy-2-(3-hydroxy-4-methoxy-phenyl)-7,8-dimethoxy-chromen-4-one involves multi-step organic reactions that highlight the compound's structural complexity. The process typically begins with the condensation of resorcinol derivatives with appropriately substituted phenols under controlled conditions. The subsequent methylation and hydroxylation steps are critical for achieving the desired molecular configuration. Advanced synthetic techniques, such as catalytic hydrogenation and enzymatic modifications, have been employed to optimize yield and purity, ensuring that the final product meets stringent pharmaceutical standards.

The pharmacokinetic profile of 5-hydroxy-2-(3-hydroxy-4-methoxy-phenyl)-7,8-dimethoxy-chromen-4-one has been a subject of extensive investigation. Studies indicate that this compound exhibits moderate bioavailability upon oral administration, with a half-life that allows for sustained therapeutic effects. The presence of hydrophilic groups enhances its solubility in aqueous environments, facilitating better absorption and distribution throughout the body. However, further research is needed to optimize its pharmacokinetic properties and minimize potential side effects.

In conclusion, 5-hydroxy-2-(3-hydroxy-4-methoxy-phenyl)-7,8-dimethoxy-chromen-4-one (CAS No. 10568-42-0) represents a significant advancement in natural product-based drug discovery. Its multifaceted biological activities and structural complexity make it a valuable asset in the development of novel therapeutic agents. As research continues to uncover new applications for this compound, it holds promise for addressing various health challenges in the future.

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推奨される供給者
Amadis Chemical Company Limited
(CAS:10568-42-0)5-hydroxy-2-(3-hydroxy-4-methoxy-phenyl)-7,8-dimethoxy-chromen-4-one
A1101831
清らかである:99%/99%
はかる:250mg/500mg
価格 ($):189.0/260.0